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molecular formula C7H4ClNO B8585515 Chlorofuropyridine

Chlorofuropyridine

Cat. No. B8585515
M. Wt: 153.56 g/mol
InChI Key: GEKACJIDWSLNJY-UHFFFAOYSA-N
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Patent
US07439374B2

Procedure details

Chlorofuropyridine (7, 1.27 g, 8.27 mmol) is treated with zinc (3.23 g, 49.6 mmol) in acetic acid (20 ml) at refluxing temperature until the starting material disappears (˜4 hours). The reaction is filtered to remove solid. The filtrate is concentrated and the residue is dissolved in water. After basification with 1N sodium hydroxide, the mixture is extracted with methylene chloride. Evaporation leaves a yellow oil, which is purified with flash column chromatography on silica gel to give furopyridine as a yellow oil (8).
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
3.23 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[O:10][C:5]2[CH:6]=[CH:7][CH:8]=[N:9][C:4]=2[CH:3]=1>C(O)(=O)C.[Zn]>[O:10]1[C:5]2[CH:6]=[CH:7][CH:8]=[N:9][C:4]=2[CH:3]=[CH:2]1

Inputs

Step One
Name
Quantity
1.27 g
Type
reactant
Smiles
ClC1=CC2=C(C=CC=N2)O1
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
3.23 g
Type
catalyst
Smiles
[Zn]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at refluxing temperature until the starting material
CUSTOM
Type
CUSTOM
Details
(˜4 hours)
Duration
4 h
FILTRATION
Type
FILTRATION
Details
The reaction is filtered
CUSTOM
Type
CUSTOM
Details
to remove solid
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in water
EXTRACTION
Type
EXTRACTION
Details
After basification with 1N sodium hydroxide, the mixture is extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
Evaporation
CUSTOM
Type
CUSTOM
Details
leaves a yellow oil, which
CUSTOM
Type
CUSTOM
Details
is purified with flash column chromatography on silica gel

Outcomes

Product
Name
Type
product
Smiles
O1C=CC2=C1C=CC=N2
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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